Ricinoleic acid

Overview

Description

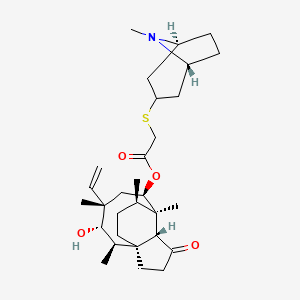

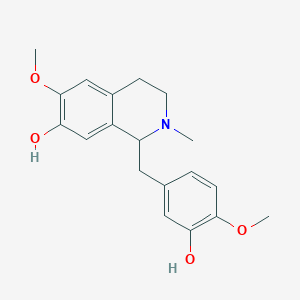

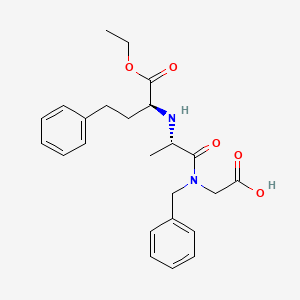

Ricinoleic acid, formally known as 12-hydroxy-9-cis-octadecenoic acid, is a fatty acid that is both an unsaturated omega-9 fatty acid and a hydroxy acid. It is a major component of the seed oil obtained from the castor plant (Ricinus communis L., Euphorbiaceae), which also produces ricin. This compound constitutes about 90% of the fatty acid content in castor oil .

Mechanism of Action

Target of Action

Ricinoleic acid primarily targets the Cannabinoid receptor 1 , Cannabinoid receptor 2 , and Transient receptor potential cation channel subfamily V member 1 in humans . These receptors play crucial roles in various physiological processes, including pain sensation, mood, and memory .

Mode of Action

Upon absorption by the body via the intestinal mucosa, this compound activates the EP3 receptor on the muscle cells of the intestine and uterus, stimulating intestinal activity and labor . This interaction with its targets leads to changes in cellular activity and function .

Biochemical Pathways

It is known to be involved in diverse lipid metabolism pathways, including fatty acid biosynthesis and modification (hydroxylation), lipid traffic, triacylglycerol assembly, acyl editing, and oil-body formation . These pathways are critical for the production and regulation of lipids in the body .

Pharmacokinetics

It is known that this compound is absorbed by the body via the intestinal mucosa . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The activation of specific receptors by this compound leads to various molecular and cellular effects. For instance, it stimulates intestinal activity and labor, indicating its potential use in medical applications . Additionally, this compound is known for its moisturizing characteristics and is thought to help reduce inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, in a study on the microbial conversion of castor oil into this compound, it was found that the yield of this compound and oil loss were sensitive to process parameters such as oil concentration, glucose concentration, and calcium chloride concentration . Furthermore, this compound has been used to create environmentally sustainable plasticizers, demonstrating its potential for industrial applications in a variety of environments .

Biochemical Analysis

Biochemical Properties

Ricinoleic acid plays a significant role in various biochemical reactions. It is synthesized through the hydroxylation of oleic acid by the enzyme oleate 12-hydroxylase. This enzyme, encoded by the FAH12 gene, catalyzes the addition of a hydroxyl group to the twelfth carbon of oleic acid, resulting in the formation of this compound . This compound interacts with several biomolecules, including enzymes and proteins involved in lipid metabolism. For instance, it is incorporated into triacylglycerols (TAGs) and phospholipids, influencing the physical properties of cell membranes and lipid droplets .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism, inflammation, and cell differentiation . Additionally, this compound has been reported to influence the production of inflammatory mediators, such as prostaglandins and leukotrienes, by modulating the activity of cyclooxygenase and lipoxygenase enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules and enzymes. This compound can bind to and activate PPARs, leading to changes in gene expression that affect lipid metabolism and inflammatory responses . Furthermore, this compound can inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis . This inhibition results in decreased fatty acid production and altered cellular lipid composition.

Metabolic Pathways

This compound is involved in several metabolic pathways, including lipid metabolism and energy production. It is metabolized by enzymes such as acyl-CoA synthetase, which converts this compound into ricinoleoyl-CoA. This activated form of this compound can then participate in the synthesis of TAGs and phospholipids, influencing cellular lipid composition and energy storage . Additionally, this compound can be further metabolized to produce various bioactive molecules, such as hydroxy fatty acids and dicarboxylic acids.

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum, lipid droplets, and cell membranes. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the incorporation of this compound into TAGs occurs in the endoplasmic reticulum, where it is synthesized and assembled into lipid droplets . The presence of this compound in cell membranes can also affect membrane fluidity and permeability, influencing cellular processes such as signal transduction and nutrient transport.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ricinoleic acid can be synthesized through various methods, including the Twitchell and Colgate-Emery processes, alkaline catalysis, transesterification with methyl ricinoleate, and lipase-catalyzed hydrolysis. Among these, the hydrolysis using the enzyme lipozyme TL IM is considered the most effective, achieving a conversion rate of approximately 96.2% .

Industrial Production Methods: Industrial production of this compound primarily involves the saponification or fractional distillation of hydrolyzed castor oil. The process begins with the extraction of castor oil from castor seeds, followed by hydrolysis to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Ricinoleic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the base-induced cleavage, which involves the initial dehydrogenation of the secondary alcohol to form a ketone. The resulting α,β-unsaturated ketone then undergoes a retro-aldol reaction, leading to the cleavage of the carbon-carbon bond .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Typical reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products:

Sebacic acid: Produced by the cleavage of this compound, with 2-octanol as a byproduct.

Undecylenic acid: Formed through the pyrolysis of this compound.

Scientific Research Applications

Ricinoleic acid has a wide range of applications in various fields:

Comparison with Similar Compounds

Lesquerolic acid: Similar to ricinoleic acid but with an additional -CH2-CH2- group between the carboxyl group and the double bond.

Ricinelaidic acid: The trans isomer of this compound.

Polyglycerol polyricinoleate: A polymer of glycerol with this compound side chains, used as an emulsifier in chocolate.

Uniqueness: this compound is unique due to its high content in castor oil and its hydroxyl group, which provides a functional site for various chemical reactions. This makes it highly versatile and valuable in industrial applications .

Properties

CAS No. |

141-22-0 |

|---|---|

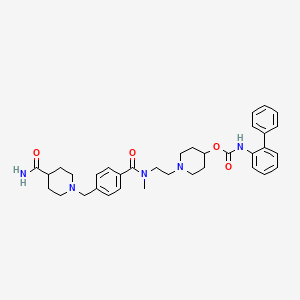

Molecular Formula |

C18H34O3 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

(Z)-12-hydroxyoctadec-9-enoic acid |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9- |

InChI Key |

WBHHMMIMDMUBKC-XFXZXTDPSA-N |

SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O |

Isomeric SMILES |

CCCCCCC(C/C=C\CCCCCCCC(=O)O)O |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O |

Appearance |

Solid powder |

boiling_point |

245 °C at 10 mm Hg |

Color/Form |

Colorless to yellow viscous liquid |

density |

0.940 at 27.4 °C/4 °C |

melting_point |

5.5 °C |

Key on ui other cas no. |

141-22-0 61789-44-4 10378-04-8 |

physical_description |

Liquid |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

27925-02-6 |

shelf_life |

>2 years if stored properly |

solubility |

3.46 mg/mL at 25 °C |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

12-D-hydroxy-9-trans-octadecenoic acid 12-hydroxy-9-octadecenic acid 12-hydroxy-9-octadecenoic acid 12-hydroxyoctadec-cis-9-enoic acid 9-octadecenoic acid, 12-hydroxy-, (9E,12R)- ricinelaidic acid ricinoleic acid ricinoleic acid, (R-(E))-isome |

vapor_pressure |

Vapor pressure: 10 mm Hg at 226 °C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.